![molecular formula C18H26N2O3 B3027433 tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate CAS No. 1286274-57-4](/img/structure/B3027433.png)
tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate
Overview
Description
“tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the molecular formula C18H26N2O3 . It is used in scientific research, with applications ranging from drug development to organic synthesis.
Molecular Structure Analysis
The molecular structure of “tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate” can be represented by the InChI code:InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19(4)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
. The compound has a molecular weight of 304.4 g/mol . Physical And Chemical Properties Analysis
“tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate” has a molecular weight of 304.4 g/mol . It has a topological polar surface area of 32.8 Ų and a complexity of 351 . The compound has a rotatable bond count of 5 .Scientific Research Applications
- Drug Development tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate serves as an intermediate in the synthesis of pharmaceutical compounds. Researchers explore its potential for creating novel drugs, especially in the context of cardiovascular diseases, hypertension, and heart failure. Notably, it is a key intermediate in the production of LCZ696, a promising drug used to treat heart failure and hypertension. LCZ696 combines valsartan (an angiotensin receptor blocker) with sacubitril (a neprilysin inhibitor) to enhance cardiovascular outcomes.
- Organic Synthesis Chemists employ tert-butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate as a building block in organic synthesis. Its unique structure allows for diverse functionalization, making it valuable for constructing complex molecules.
- tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate plays a role in peptide synthesis. By protecting amino groups during peptide assembly, it facilitates the creation of custom peptides for biological studies and drug development .
- Scientists have investigated the crystal structure of this compound using X-ray diffraction data. Understanding its three-dimensional arrangement aids in predicting its behavior and interactions with other molecules .
- Biological Activity Screening Researchers explore the biological activity of tert-butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate derivatives. These studies involve testing its effects on enzymes, receptors, and cellular processes.
- Agrochemical Research While less common, some investigations focus on the potential agrochemical applications of this compound. Researchers explore its pesticidal or herbicidal properties.
Peptide Chemistry
Crystallography and Structural Studies
Mechanism of Action
The mechanism of action of “tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate” is not specified in the searched resources. It’s worth noting that the mechanism of action for a compound depends on its intended use, particularly in drug development.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1-benzoylpiperidin-4-yl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-13-14-9-11-20(12-10-14)16(21)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLOPZVLFXCPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141727 | |
Record name | Carbamic acid, N-[(1-benzoyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1286274-57-4 | |
Record name | Carbamic acid, N-[(1-benzoyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1-benzoyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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